molecular formula C13H11ClFNO B13554977 6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13554977
M. Wt: 251.68 g/mol
InChI Key: PFJYPRPUTLJJSZ-UHFFFAOYSA-N
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Description

6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.3]heptane core, which is a bicyclic system where two rings are connected through a single atom. The presence of chloro and fluoro substituents on the phenyl ring, along with a nitrile group, adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance efficiency and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, amine, or thiol groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile stands out due to its specific combination of chloro and fluoro substituents on the phenyl ring, along with a nitrile group. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C13H11ClFNO

Molecular Weight

251.68 g/mol

IUPAC Name

6-(3-chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C13H11ClFNO/c14-10-3-1-2-9(11(10)15)13(6-16)4-12(5-13)7-17-8-12/h1-3H,4-5,7-8H2

InChI Key

PFJYPRPUTLJJSZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C#N)C3=C(C(=CC=C3)Cl)F)COC2

Origin of Product

United States

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